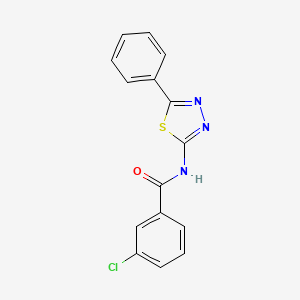

3-Chlor-N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

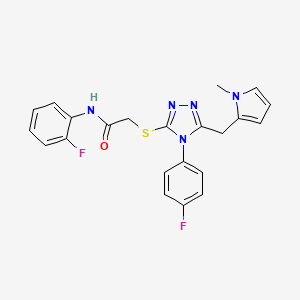

The compound "3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of applications in various fields such as biologically active substances, dyes, semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar 1,3,4-thiadiazole derivatives are discussed, indicating the potential significance of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives involves the use of N, N' - disubstituted hydrazinecarbothioamide as a starting material. For instance, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide is achieved through a dehydrosulfurization reaction using a mixture of iodine and triethylamine in a DMF medium, resulting in an 84% yield . This method could potentially be adapted for the synthesis of "3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is typically confirmed using spectroscopic techniques such as 1H and 13C NMR spectroscopy . These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, which is crucial for confirming the successful synthesis of the desired compound.

Chemical Reactions Analysis

The reactivity of the 1,3,4-thiadiazole moiety allows for the construction of new heterocycles. For example, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide exploits the reactivity of the cyanomethylene functionality to create novel heterocyclic compounds . This suggests that "3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" could also serve as a precursor for further chemical transformations leading to new compounds with potential applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. The 1,3,4-thiadiazole derivatives are characterized using elemental analysis and spectroscopic techniques, which help in understanding their stability, reactivity, and potential biological activities . Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, as seen with the docking of a 1,3,4-thiadiazole derivative with dihydrofolate reductase, suggesting potential inhibitory activity .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen mit einem 1,3,4-Thiadiazol-Kern, wie 3-Chlor-N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzamid, wurden auf ihre antibakterielle Aktivität untersucht . Diese Verbindungen zeigten hemmende Wirkungen auf verschiedene Bakterienstämme, darunter Klebsiella pneumoniae und Staphylococcus hominis .

Antikrebsmittel

Thiadiazol-Derivate wurden als potenzielle Antikrebsmittel untersucht . Ihre Fähigkeit, Zellmembranen zu durchdringen und stark mit biologischen Zielmolekülen zu interagieren, macht sie zu vielversprechenden Kandidaten für die Krebstherapie .

Antivirene Anwendungen

Der 1,3,4-Thiadiazol-Kern wurde auch bei der Entwicklung von antiviralen Therapeutika verwendet . Die einzigartigen Eigenschaften dieses Kerns machen ihn zu einem vielseitigen Gerüst in der pharmazeutischen Chemie .

Antibakterielle Eigenschaften

Neben ihrer antibakteriellen Aktivität wurden 1,3,4-Thiadiazol-Derivate auch auf ihre antimikrobiellen Eigenschaften untersucht . Diese Verbindungen zeigten Potenzial bei der Bekämpfung verschiedener mikrobieller Infektionen .

Antioxidative Aktivität

Verbindungen mit einem 1,3,4-Thiadiazol-Kern wurden auf ihre antioxidative Aktivität untersucht . Diese Verbindungen können möglicherweise als antioxidative Additive für Kraftstoffe verwendet werden .

Antifungal Aktivität

Mehrere Derivate von 1,3,4-Thiadiazol-Verbindungen zeigten eine moderate bis gute antifungale Aktivität . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykotika .

Wirkmechanismus

Target of Action

3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has been widely studied for its diverse biological activities 1,3,4-thiadiazole derivatives have been reported to exhibit antibacterial activity against various bacterial strains such asKlebsiella pneumoniae and Staphylococcus hominis .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact strongly with biological targets due to their mesoionic nature, allowing them to cross cellular membranes . This interaction can result in the inhibition of the growth of certain bacteria .

Biochemical Pathways

1,3,4-thiadiazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The mesoionic nature of 1,3,4-thiadiazole derivatives allows them to cross cellular membranes, which may influence their bioavailability .

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit antibacterial activity, suggesting that they may inhibit the growth of certain bacteria .

Action Environment

The biological activities of 1,3,4-thiadiazole derivatives suggest that they may be influenced by various environmental factors .

Biochemische Analyse

Biochemical Properties

It is known that thiadiazole derivatives have a broad spectrum of biological activity, including potential antiglaucoma, anti-inflammatory, antitumor, antiulcer, antibacterial, antiviral, analgesic, antiepileptic, antifungal, and radioprotective properties .

Cellular Effects

Some thiadiazole derivatives have been found to induce apoptotic cell death in HeLa cancer cells and block the cell cycle at the sub-G1 phase .

Molecular Mechanism

Some thiadiazole derivatives have been found to intercalate into DNA , which could potentially explain their antitumor activity.

Temporal Effects in Laboratory Settings

It is known that thiadiazole derivatives can have quick responses .

Metabolic Pathways

Some thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90) , which controls the folding of numerous proteins.

Subcellular Localization

Some thiadiazole derivatives have been found to intercalate into DNA , suggesting that they may localize to the nucleus.

Eigenschaften

IUPAC Name |

3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWOEVIJCRGQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)

methylidene}anilinium iodide](/img/structure/B2515446.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)

![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)

![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)

![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)

![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)